molecular formula C9H11NO4 B14372772 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid CAS No. 90610-55-2

1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid

Cat. No.: B14372772
CAS No.: 90610-55-2
M. Wt: 197.19 g/mol
InChI Key: VYVODFCNPWRHMT-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an isopropoxy group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with an additional oxide group attached to the nitrogen atom. Pyridinecarboxylic acids are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-pyridinecarboxylic acid.

    Isopropoxylation: The 4-position of the pyridine ring is functionalized with an isopropoxy group using isopropyl alcohol and a suitable catalyst.

    Oxidation: The nitrogen atom of the pyridine ring is oxidized to form the 1-oxide group. This step often involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the amine form.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-2-pyridinecarboxylic acid 1-oxide is unique due to the presence of both the isopropoxy group and the oxide group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

90610-55-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-oxido-4-propan-2-yloxypyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-10(13)8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

VYVODFCNPWRHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=[N+](C=C1)[O-])C(=O)O

Origin of Product

United States

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